2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)butanoic acid
Description
Properties
IUPAC Name |
2-[4-(thiolan-3-yl)piperazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-2-11(12(15)16)14-6-4-13(5-7-14)10-3-8-17-9-10/h10-11H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQXNHYCIZPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to interact with various targets like dopamine and serotonin receptors. These receptors play crucial roles in numerous physiological processes, including mood regulation, sleep, and appetite.
Mode of Action
Based on the structural similarity to piperazine derivatives, it can be hypothesized that this compound may interact with its targets (like dopamine and serotonin receptors) and induce changes that could potentially alter the physiological state.
Biochemical Pathways
Piperazine derivatives have been associated with the dopaminergic and serotonergic pathways. These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite.
Pharmacokinetics
Modifications in the structure of the compound, such as the addition of multi-ring substituents, have been suggested to improve its pharmacokinetic profile.
Biological Activity
2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, effects on neurotransmitter systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a tetrahydrothiophene moiety and a butanoic acid side chain. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine, including those similar to 2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)butanoic acid, exhibit significant antimicrobial properties. For instance, compounds synthesized from benzylpiperazine and various amino acids demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against various strains .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)butanoic acid | Not specifically tested; similar compounds show 9-12 mm | Not specifically tested; similar compounds show 9-20 mm |
| Benzylpiperazine + Trp-containing conjugates | 9 - 12 mm | Not reported |
| Benzylpiperazine + Phe-containing conjugates | Comparable to conventional drugs | Not reported |
Neurotransmitter Interaction
Piperazine derivatives are known to influence neurotransmitter systems, particularly by modulating the activity of serotonin and dopamine receptors. The tetrahydrothiophene group may enhance the binding affinity to these receptors, potentially leading to anxiolytic or antidepressant effects. Research has shown that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those with tetrahydrothiophene substitutions. The results indicated that these compounds could inhibit the growth of several bacterial strains, with some exhibiting MIC values comparable to standard antibiotics .
- Neuropharmacological Effects : Another investigation into the neuropharmacological properties of piperazine derivatives revealed that compounds similar to 2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)butanoic acid showed promise in reducing anxiety-like behaviors in animal models. The mechanism was hypothesized to involve modulation of serotonergic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to piperazine derivatives with varying substituents (Table 1). Key distinctions include:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Aromatic vs. Aliphatic Substituents
- Aromatic Groups (): Compounds like C1 and cetirizine use phenyl or quinoline substituents for receptor binding via π-π interactions. However, these groups increase molecular rigidity and reduce solubility compared to the tetrahydrothiophene in the target compound .
Carboxylic Acid Chain Length
- Acetic Acid (Evidences 3, 4): Shorter chains (e.g., in Fmoc/BOC-protected analogs) limit hydrogen-bonding capacity and bioavailability. The target compound’s butanoic acid chain (4 carbons) increases acidity (pKa ~4.5 vs. ~2.8 for acetic acid), enhancing ionizability and solubility at physiological pH .
Implications for Drug Development
The tetrahydrothiophene and butanoic acid combination offers a unique profile:
- Metabolic Stability: Sulfur atoms may reduce oxidative metabolism compared to chlorophenyl groups in cetirizine, extending half-life .
- Solubility-Bioavailability Balance: Butanoic acid’s intermediate chain length improves aqueous solubility without excessive hydrophilicity, addressing a common limitation in piperazine-based drugs .
Preparation Methods
Synthesis of the Tetrahydrothiophen-3-yl Substituent
The tetrahydrothiophene ring can be synthesized or sourced as 3-substituted tetrahydrothiophene derivatives. Typical methods involve:
- Cyclization of 3-mercapto-1-propanol derivatives under acidic or basic conditions.
- Use of sulfur-containing nucleophiles reacting with appropriate dihaloalkanes to form the five-membered sulfur heterocycle.
This intermediate is then functionalized to introduce a suitable leaving group or reactive handle (e.g., halide or tosylate) for subsequent coupling to piperazine.
Functionalization of Piperazine
Piperazine derivatives are commonly functionalized at the 4-position via nucleophilic substitution or reductive amination strategies. The preparation involves:
- Starting from piperazine or N-protected piperazine.
- Reaction with the activated tetrahydrothiophen-3-yl intermediate, often under basic conditions or with coupling agents, to form the 4-substituted piperazine.
A typical reaction medium includes polar aprotic solvents such as DMF or DMSO, which facilitate nucleophilic substitution.
Coupling with Butanoic Acid
Attachment of the butanoic acid moiety to the piperazine nitrogen is achieved through:
- Amide bond formation using activated derivatives of butanoic acid, such as acid chlorides or anhydrides.
- Carbodiimide-mediated coupling (e.g., using EDC or DCC) in the presence of bases like triethylamine.
- Alternatively, direct alkylation of the piperazine nitrogen with halo-substituted butanoic acid derivatives under controlled conditions.
This step requires careful control to avoid side reactions and ensure selective mono-substitution.
Representative Synthetic Procedure
A representative synthetic route based on literature protocols is summarized below:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3-(halomethyl)tetrahydrothiophene | Cyclization of mercapto-propanol with halogenation | 70-85 | Purity confirmed by NMR |
| 2 | Nucleophilic substitution of piperazine with 3-(halomethyl)tetrahydrothiophene | Piperazine + Step 1 intermediate, DMF, base, 50-80°C | 60-75 | Monitored by LC-MS |
| 3 | Coupling with butanoic acid derivative | EDC/HOBt, triethylamine, dichloromethane, room temp | 65-80 | Purification by column chromatography |
| 4 | Final acidification and purification | Acidic workup, recrystallization | 80-90 | Final compound characterized by HPLC, MS, NMR |
Summary Table of Key Preparation Parameters
| Parameter | Details | Impact on Synthesis |
|---|---|---|
| Solvent | DMF, DMSO, CH2Cl2 | Enhances solubility and reaction rates |
| Base | Triethylamine, DIPEA | Neutralizes acids, promotes coupling |
| Coupling Agent | EDC, DCC, HOBt | Facilitates amide bond formation |
| Temperature | 25-80°C | Balances reaction rate and stability |
| Purification | Column chromatography, HPLC | Ensures compound purity and isolation |
| Yield Range | 60-90% per step | Reflects efficiency and optimization |
Q & A
Q. How can the compound’s structure-activity relationship (SAR) be explored to enhance target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify the tetrahydrothiophene ring (e.g., sulfur oxidation to sulfoxide/sulfone) or vary the piperazine substituents .
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs, such as hydrogen bonds with the carboxylic acid group .
Q. What methodologies are recommended for assessing the compound’s potential off-target effects in neurological assays?
- Methodological Answer :
- High-Content Screening (HCS) : Combine automated microscopy and multi-parameter analysis (e.g., neurite outgrowth, apoptosis markers) in neuronal cell lines .
- Transcriptomic Profiling : Perform RNA-seq to detect differentially expressed genes post-treatment, prioritizing pathways like GPCR signaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
